molecular formula C21H18N2O6S B2527410 3-(3-Methoxyphenyl)-5-(5-(((4-methoxyphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole CAS No. 1207025-44-2

3-(3-Methoxyphenyl)-5-(5-(((4-methoxyphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole

Cat. No. B2527410
CAS RN: 1207025-44-2
M. Wt: 426.44
InChI Key: QVZNERPRXGAYHS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(5-(((4-methoxyphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H18N2O6S and its molecular weight is 426.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-5-(5-(((4-methoxyphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-5-(5-(((4-methoxyphenyl)sulfonyl)methyl)furan-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research by Başoğlu et al. (2013) delved into the design, synthesis, and evaluation of antimicrobial activities of certain azole derivatives, including oxadiazole derivatives, starting from furan-2-carbohydrazide. These compounds displayed antimicrobial activities against tested microorganisms, suggesting their potential application in developing new antimicrobial agents (Başoğlu et al., 2013).

Material Science and Corrosion Inhibition

Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium. The study revealed that this oxadiazole derivative exhibited excellent corrosion inhibition efficiency, suggesting its potential application in corrosion protection strategies (Bouklah et al., 2006).

Pharmacological Evaluation

Research by Liao et al. (2000) focused on the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists, showing significant potential in therapeutic applications. The study contributed to the structure-activity relationship (SAR) of these compounds, indicating their utility in developing new pharmacological agents (Liao et al., 2000).

Energetic Materials

Yu et al. (2017) synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. The study highlighted the moderate thermal stabilities and insensitivity towards impact and friction of these compounds, suggesting their application in the development of safer energetic materials (Yu et al., 2017).

properties

IUPAC Name

3-(3-methoxyphenyl)-5-[5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-26-15-6-9-18(10-7-15)30(24,25)13-17-8-11-19(28-17)21-22-20(23-29-21)14-4-3-5-16(12-14)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZNERPRXGAYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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